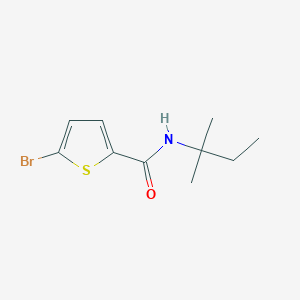
5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BRD0705 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins. These proteins are known to bind to acetylated histones and regulate gene expression. By inhibiting the BET proteins, 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide can modulate the expression of various genes and pathways, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide have been extensively studied in various preclinical studies. This compound has been shown to exhibit potent anti-inflammatory effects by modulating the expression of various pro-inflammatory cytokines. It has also been shown to exhibit anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide in lab experiments is its potent inhibitory activity against the BET family of proteins. This makes it an ideal tool for studying the role of BET proteins in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to formulate for in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide. One of the major areas of interest is its potential applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. Further studies are needed to elucidate the underlying mechanisms of action and optimize its pharmacokinetic and pharmacodynamic properties. Additionally, the development of more potent and selective BET inhibitors based on the structure of 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide is an area of active research.
Synthesemethoden
The synthesis of 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with N-(1,1-dimethylpropyl)amine and potassium carbonate to form the desired product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potent inhibitor of the BET family of proteins. BET proteins are known to play a critical role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c1-4-10(2,3)12-9(13)7-5-6-8(11)14-7/h5-6H,4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJDIXAOLNESQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5881966.png)
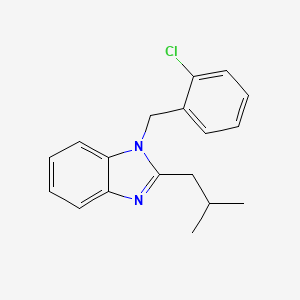

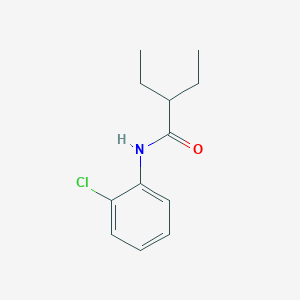
![1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)

![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)
![3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882036.png)
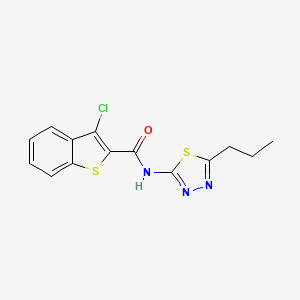
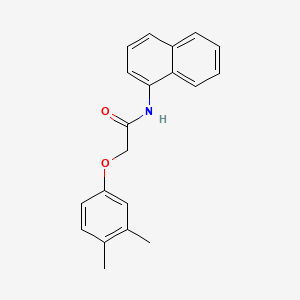
![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)
![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
